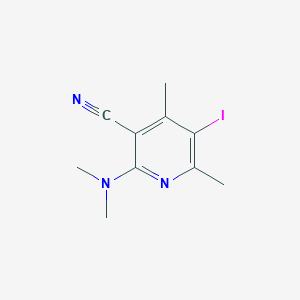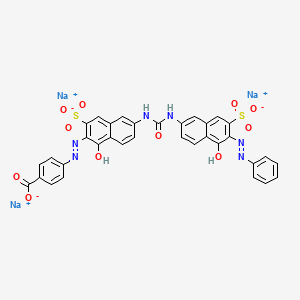
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide
Overview
Description
2-Chloro-N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-acetamide is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Effects of Acetamide Derivatives
Research into acetamide and its derivatives, including pyrimidine-based structures, highlights their significance in commercial applications due to the biological consequences of exposure. Kennedy (2001) provides an update on the toxicology of various acetamide derivatives, underscoring the qualitative and quantitative differences in biological responses among these chemicals. The review emphasizes the expansion of information on the environmental toxicology of these materials over recent years, suggesting a potential area of interest for the compound , given its structural relation to acetamide derivatives (Kennedy, 2001).
Tautomerism in Nucleic Acid Bases
The study by Person et al. (1989) on the tautomerism of purine and pyrimidine bases explores the effect of molecular interactions on tautomeric equilibria, which is central to understanding nucleic acid base behavior in different environments. This research could provide insights into the molecular interactions and stability of pyrimidine derivatives, including the specific compound you are interested in, within biological systems (Person et al., 1989).
Synthesis and Pharmacological Activities of Piracetam Derivatives
Piracetam and its derivatives, which include pyrimidine rings, are explored for their biological activities. Dhama et al. (2021) review highlights different synthetic methodologies and biological activities associated with piracetam, suggesting a framework for investigating the synthesis and potential biological implications of similar compounds (Dhama et al., 2021).
Hybrid Catalysts in Synthesis of Pyrimidine Scaffolds
The review by Parmar et al. (2023) on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts outlines the synthetic pathways and applications of pyrimidine derivatives in the medicinal and pharmaceutical industries. This research may be relevant to understanding the synthetic versatility and application potential of the compound (Parmar et al., 2023).
Properties
IUPAC Name |
2-chloro-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-4-2-5(12)10-7(9-4)11-6(13)3-8/h2H,3H2,1H3,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVPSQTJAYSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1460613.png)
![1'-Methyl-1-oxo-3,4-dihydro-1h-spiro[naphthalene-2,3'-pyrrolidine]-4'-carboxylic acid hydrochloride](/img/structure/B1460614.png)

![1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1460618.png)

![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)


![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)


